Regioisomeric Precision: Comparing [1,5-a] vs. [4,3-a] Triazolopyrazine Scaffolds
The core structural differentiation lies in the triazolopyrazine ring fusion. 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine possesses a [1,5-a] fusion. A direct regioisomer, 1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperazine (CAS 1341695-28-0), features a [4,3-a] fusion with the piperazine at the 8-position. While both share the formula C9H12N6 and molecular weight 204.23 g/mol, their distinct fusion patterns result in different 3D geometries and electronic distributions . This is a critical differentiator for structure-activity relationship (SAR) studies, as the binding orientation in a target protein's active site is exquisitely sensitive to the vector of the piperazine substituent.
| Evidence Dimension | Core Heterocycle Fusion & Substitution Pattern |
|---|---|
| Target Compound Data | [1,2,4]triazolo[1,5-a]pyrazine core with piperazine at 5-position (CAS 1697830-67-3) |
| Comparator Or Baseline | [1,2,4]triazolo[4,3-a]pyrazine core with piperazine at 8-position (CAS 1341695-28-0) |
| Quantified Difference | Qualitative structural difference (regioisomer) |
| Conditions | Comparative analysis of chemical structures |
Why This Matters
The distinct regioisomer cannot substitute for the [1,5-a] scaffold in a validated SAR series, as it will present a different pharmacophore to the biological target, likely resulting in altered potency and selectivity.
